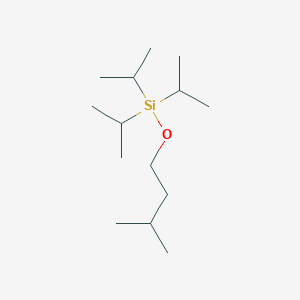
(3-Methylbutoxy)tri(propan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylbutoxy)tri(propan-2-yl)silane is a chemical compound with the molecular formula C14H32O2Si It is a silane derivative characterized by the presence of a 3-methylbutoxy group and three propan-2-yl groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbutoxy)tri(propan-2-yl)silane typically involves the reaction of 3-methylbutanol with tri(propan-2-yl)silane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the attainment of high-purity product.
化学反应分析
Types of Reactions: (3-Methylbutoxy)tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The 3-methylbutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
(3-Methylbutoxy)tri(propan-2-yl)silane finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential role in modifying biological surfaces and interfaces.
Medicine: Explored for its use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of (3-Methylbutoxy)tri(propan-2-yl)silane involves its interaction with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, modifying their surface properties. The pathways involved include:
Surface Modification: The compound can alter the hydrophobicity or hydrophilicity of surfaces.
Chemical Bond Formation: It can form covalent bonds with other molecules, leading to the creation of new materials with enhanced properties.
相似化合物的比较
- (3-Bromopropoxy)tri(propan-2-yl)silane
- (3-Chloropropoxy)tri(propan-2-yl)silane
- (3-Fluoropropoxy)tri(propan-2-yl)silane
Comparison: (3-Methylbutoxy)tri(propan-2-yl)silane is unique due to the presence of the 3-methylbutoxy group, which imparts distinct chemical and physical properties compared to its halogenated counterparts. The methyl group enhances the compound’s stability and reactivity, making it suitable for specific applications where other similar compounds may not perform as effectively.
属性
CAS 编号 |
524961-70-4 |
|---|---|
分子式 |
C14H32OSi |
分子量 |
244.49 g/mol |
IUPAC 名称 |
3-methylbutoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H32OSi/c1-11(2)9-10-15-16(12(3)4,13(5)6)14(7)8/h11-14H,9-10H2,1-8H3 |
InChI 键 |
NWMDGWWFPPMJGQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCO[Si](C(C)C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide](/img/structure/B14233261.png)

![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)
![3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14233286.png)
![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)

![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)


![(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride](/img/structure/B14233301.png)
![N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine](/img/structure/B14233306.png)


![6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline](/img/structure/B14233324.png)
